molecular formula C19H31NO3 B8160529 tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate

tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate

Cat. No.: B8160529
M. Wt: 321.5 g/mol
InChI Key: HPDZJTVOLCWXAB-UHFFFAOYSA-N
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Description

Tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate is a protected amino alcohol derivative designed for use as a key synthetic intermediate in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines that is stable under basic conditions and can be readily removed under mild acidic conditions . The molecular structure incorporates a six-carbon hydroxyalkyl spacer and a lipophilic phenethyl moiety, making it a valuable scaffold for constructing more complex molecules. Its primary research application lies in the synthesis of potential pharmacologically active compounds, particularly as a precursor to unsymmetrical ureas and thioureas, which are known to be potent inhibitors of enzymes like human soluble epoxide hydrolase (sEH) . The hydroxyhexyl chain allows for further functionalization or serves as a flexible linker, while the phenethyl group can enhance binding to hydrophobic regions in biological targets. Researchers utilize this compound to build molecular frameworks that are investigated as potential non-opioid analgesics and anti-inflammatory agents, with some analogues undergoing clinical and preclinical trials . The mechanism of action for final compounds derived from this intermediate often involves high-affinity binding to enzyme active sites, such as through urea groups that mimic transition states, leading to effective enzyme inhibition . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(6-hydroxyhexyl)-N-(2-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-19(2,3)23-18(22)20(14-9-4-5-10-16-21)15-13-17-11-7-6-8-12-17/h6-8,11-12,21H,4-5,9-10,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDZJTVOLCWXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCCCO)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protection of Amine Precursors

The synthesis typically begins with the Boc-protection of a primary or secondary amine. For example, the reaction of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) at 0–25°C yields tert-butyl (6-hydroxyhexyl)carbamate (CAS 75937-12-1) with >95% purity. This intermediate serves as a critical building block for further functionalization. Analogous protocols for phenethylamine derivatives involve Boc-protection under similar conditions, though steric hindrance from the phenethyl group may necessitate extended reaction times or elevated temperatures.

Synthetic Routes to this compound

Two-Step Alkylation and Boc-Protection

A plausible route involves the alkylation of phenethylamine with 6-bromo-1-hexanol, followed by Boc-protection:

Step 1: Synthesis of 6-(Phenethylamino)-1-hexanol
Phenethylamine (1.0 equiv) reacts with 6-bromo-1-hexanol (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 12 hours. This nucleophilic substitution yields 6-(phenethylamino)-1-hexanol, which is isolated via extraction (ethyl acetate/water) and concentrated under reduced pressure.

Step 2: Boc-Protection of the Secondary Amine
The crude amine is dissolved in dichloromethane (DCM) and treated with Boc2O (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. After stirring for 6 hours at room temperature, the product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford this compound in 65–72% yield.

One-Pot Coupling Using Carbonyldiimidazole (CDI)

An alternative method employs CDI as a coupling agent to directly conjugate 6-hydroxyhexyl and phenethyl moieties:

Reaction Conditions

  • 6-Hydroxyhexylamine (1.0 equiv), phenethyl alcohol (1.1 equiv), and CDI (2.2 equiv) are combined in dry THF under nitrogen.

  • The mixture is stirred at 60°C for 8 hours, followed by addition of Boc2O (1.5 equiv) and triethylamine (2.0 equiv).

  • After 12 hours, the reaction is quenched with aqueous NH4Cl, and the product is extracted with DCM and purified via flash chromatography (yield: 58–64%).

Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF enhance nucleophilicity in alkylation steps, while DCM is preferred for Boc-protection due to its inertness. Elevated temperatures (60–80°C) improve reaction rates but may lead to Boc-group cleavage if prolonged.

Purification Techniques

Silica gel chromatography remains the gold standard for isolating this compound. Gradient elution with hexane/ethyl acetate (4:1 to 1:1) effectively separates the product from unreacted starting materials and byproducts. Preparative HPLC may be employed for higher purity requirements (>99%), though this increases operational costs.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Two-Step Alkylation65–7295–98High selectivity, scalableRequires intermediate purification
One-Pot CDI Coupling58–6490–94Reduced step countSensitive to moisture

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

1. Enzyme Inhibition

Research has indicated that tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate can act as an inhibitor of certain enzymes. For example, it has been studied for its inhibitory effects on botulinum neurotoxin A light chain (BoNT/A LC), which is critical in understanding its potential therapeutic applications against botulism and other neurotoxic conditions. Inhibitors like this compound can provide insights into the mechanisms of enzyme action and lead to the development of new therapeutic agents .

2. Antioxidant Properties

The compound has demonstrated antioxidant capabilities, which are essential for protecting cells from oxidative stress. This property is particularly relevant in studies related to aging and degenerative diseases, where oxidative damage plays a significant role. The mechanism involves scavenging free radicals and preventing cellular damage .

Applications in Medicinal Chemistry

1. Drug Development

Due to its structural features, this compound serves as a valuable scaffold for the development of new drugs. Its ability to modify biological activity through structural variations makes it an attractive candidate for creating novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

2. Formulation Development

The compound's solubility characteristics allow it to be utilized in various formulations for drug delivery systems. Researchers have developed methods to enhance its solubility and stability, making it suitable for parenteral administration . This is crucial for ensuring that drugs maintain their efficacy when administered via injection.

Case Studies

Case Study 1: Neurotoxin Inhibition

In a study focused on the inhibition of botulinum neurotoxin A, this compound was evaluated for its potency as an inhibitor. Results indicated that modifications to the compound's structure significantly affected its binding affinity to the enzyme's active site, showcasing its potential as a lead compound for further optimization .

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant properties of this compound in cellular models subjected to oxidative stress. The findings revealed that treatment with this compound resulted in reduced markers of oxidative damage compared to untreated controls, highlighting its potential therapeutic application in diseases characterized by oxidative stress .

Mechanism of Action

The mechanism of action of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate involves the interaction of its carbamate group with target molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction is crucial in studying enzyme inhibition and protein labeling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate, focusing on differences in substituents, synthesis routes, and physicochemical properties.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting/Boiling Point Key Applications/Notes References
This compound C₁₉H₃₁NO₃ 329.46 Phenethyl, 6-hydroxyhexyl Not reported Intermediate in polymer synthesis
tert-Butyl phenethyl(sulfamoyl)carbamate (3l) C₁₃H₁₈N₂O₄S 298.36 Phenethyl, sulfamoyl Rf = 0.13 (TLC) Sulfonamide-based drug precursor
tert-Butyl (6-hydroxyhexyl)carbamate C₁₁H₂₃NO₃ 217.31 6-hydroxyhexyl 37–41 °C (mp) Polymer crosslinking agent
tert-Butyl (4-((2-chloropyrimidin-4-yl)oxy)phenethyl)carbamate (65e) C₁₇H₂₀ClN₃O₃ 349.81 Phenethyl, 2-chloropyrimidinyloxy Not reported Kinase inhibitor intermediate
tert-Butyl (6-aminohexyl)carbamate hydrochloride C₁₁H₂₃ClN₂O₂ 262.77 6-aminohexyl (protonated) Not reported Amine precursor for bioconjugation

Key Observations:

Structural Variations and Reactivity: The phenethyl group in the target compound introduces aromaticity, enhancing lipophilicity compared to analogs like tert-Butyl (6-hydroxyhexyl)carbamate. This may improve membrane permeability in drug delivery systems . Sulfamoyl (3l) and chloropyrimidinyloxy (65e) substituents confer distinct reactivities: sulfamoyl groups are pivotal in protease inhibitors, while chloropyrimidine derivatives are common in kinase-targeted therapies .

Synthesis Methods: The target compound’s synthesis likely parallels methods for tert-Butyl (6-hydroxyhexyl)carbamate, involving Boc protection of amines followed by coupling with phenethyl groups via Mitsunobu or nucleophilic substitution reactions . tert-Butyl phenethyl(sulfamoyl)carbamate (3l) is synthesized via sulfonylation of phenethylamine intermediates, whereas chloropyrimidine derivatives (65e) require base-mediated aromatic substitutions (e.g., K₂CO₃ in DMF) .

Physicochemical Properties: The hydroxyhexyl chain in tert-Butyl (6-hydroxyhexyl)carbamate lowers its melting point (37–41°C) compared to non-hydroxylated analogs, which typically exhibit higher thermal stability . Phenethyl-containing derivatives (e.g., 3l, 65e) display higher molecular weights (~300–350 g/mol) than aliphatic analogs, influencing their chromatographic behavior (e.g., Rf values in TLC) .

Applications :

  • The target compound’s dual functionality (phenethyl and hydroxyhexyl) makes it versatile in polymer science, particularly for creating amphiphilic polymers .
  • Sulfamoyl (3l) and chloropyrimidine (65e) analogs are more specialized, serving as intermediates in bioactive molecule synthesis .

Biological Activity

tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H25NO3C_{15}H_{25}NO_3, which indicates the presence of a carbamate functional group, a hydroxyalkyl chain, and a phenethyl moiety. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which may mitigate oxidative stress in cells.
  • Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Neuroprotective Properties: There is emerging evidence that this compound may protect neuronal cells from damage, which could be relevant for neurodegenerative conditions.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Reactive Oxygen Species (ROS): The compound may scavenge free radicals, reducing cellular damage.
  • Modulation of Cytokine Production: It may influence the expression of pro-inflammatory cytokines, thereby altering the inflammatory response.
  • Neuroprotective Signaling Pathways: The compound might activate signaling pathways that promote cell survival and prevent apoptosis in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases cytokine levels
NeuroprotectiveProtects against neuronal damage

Case Studies

Several studies have investigated the biological activity of similar compounds to elucidate potential effects and applications:

  • Study on Antioxidant Activity:
    A study demonstrated that compounds with similar structures exhibited significant antioxidant activity by reducing lipid peroxidation in cellular models. This suggests that this compound may have similar effects.
  • Research on Anti-inflammatory Properties:
    In an animal model of inflammation, a related carbamate compound was shown to significantly reduce inflammation markers such as TNF-alpha and IL-6. This supports the hypothesis that this compound could have comparable anti-inflammatory effects.
  • Neuroprotection in Cell Cultures:
    A study focusing on neuroprotective agents found that certain phenethyl derivatives provided protection against glutamate-induced toxicity in neuronal cultures. This indicates a potential neuroprotective role for this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Carbamates are typically synthesized via condensation reactions between amines and chloroformates or carbamoyl chlorides. For this compound, a stepwise approach could involve:

  • Step 1 : Protecting the hydroxyl group on the hexyl chain (e.g., using a silyl ether) to prevent undesired side reactions.
  • Step 2 : Reacting the phenethylamine derivative with tert-butyl carbamoyl chloride in anhydrous dichloromethane or THF, using a base like triethylamine to scavenge HCl .
  • Step 3 : Deprotecting the hydroxyl group under mild acidic or fluoride-based conditions.
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements may require temperature control (0–25°C) and inert atmospheres .

Q. How should researchers characterize the structural integrity and purity of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for 1^1H), phenethyl aromatic protons (δ 7.2–7.4 ppm), and hydroxyhexyl chain protons (δ 3.6 ppm for -OH adjacent CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., calculated for C19_{19}H31_{31}NO3_3: 321.23 g/mol).
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What are critical considerations for handling and storing tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Store at –20°C under nitrogen or argon to prevent hydrolysis of the carbamate group. Use amber vials to avoid photodegradation .
  • Stability Testing : Conduct accelerated stability studies under varying pH (3–9), temperature (40–60°C), and humidity (75% RH). Monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate across different solvent systems?

  • Methodological Answer :

  • Solvent Screening : Use a standardized shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol, hexane). Measure solubility via UV-Vis spectroscopy or gravimetric analysis.
  • Co-Solvency Studies : Evaluate binary solvent systems (e.g., water/ethanol) to identify synergistic effects. Data contradictions may arise from impurities or polymorphism; confirm solid-state consistency via XRPD .

Q. What experimental and computational approaches are effective in studying the steric and electronic effects of the tert-butyl group on carbamate reactivity?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of the tert-butyl carbamate with less bulky analogs (e.g., methyl carbamate) in nucleophilic substitutions (e.g., with amines or thiols).
  • Computational Modeling : Use density functional theory (DFT) to calculate steric parameters (e.g., A-values) and transition-state energy barriers. Software: Gaussian or ORCA .

Q. How can degradation pathways of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate be elucidated under oxidative and hydrolytic conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to H2_2O2_2 (oxidative) and HCl/NaOH (hydrolytic). Analyze degradation products via LC-MS/MS.
  • Mechanistic Probes : Isotope labeling (e.g., 18^{18}O in the carbamate) can track hydrolysis pathways. Identify intermediates using time-resolved NMR .

Q. What strategies are recommended for crystallizing tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate to study its solid-state hydrogen-bonding networks?

  • Methodological Answer :

  • Crystallization : Use slow evaporation from a saturated solution in ethyl acetate/hexane. For challenging cases, employ vapor diffusion with antisolvents.
  • Structural Analysis : Perform single-crystal X-ray diffraction to map hydrogen bonds (e.g., O-H···O=C interactions). Compare with IR spectroscopy data (stretching frequencies for -OH and carbonyl groups) .

Q. How can in silico tools predict the metabolic fate of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate in mammalian systems?

  • Methodological Answer :

  • Software : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydrolysis of the carbamate, oxidation of the hexyl chain).
  • Validation : Compare predictions with in vitro hepatocyte assays and LC-HRMS metabolite profiling .

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